molecular formula C18H20O3S B1654498 [(1R,2S)-2-Phenylcyclopentyl] 4-methylbenzenesulfonate CAS No. 2371-92-8

[(1R,2S)-2-Phenylcyclopentyl] 4-methylbenzenesulfonate

Cat. No. B1654498
CAS RN: 2371-92-8
M. Wt: 316.4
InChI Key: SGVUYDDHWKAZPN-ZWKOTPCHSA-N
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Description

[(1R,2S)-2-Phenylcyclopentyl] 4-methylbenzenesulfonate (PCPMS) is a cyclopentylbenzenesulfonate derivative with a phenyl group attached to the cyclopentyl ring. It is a highly lipophilic compound that has been used in a variety of scientific applications, including drug delivery, drug design, and as a substrate for enzyme assays. PCPMS has been studied extensively in the past few decades, with a focus on its synthesis, mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments.

Scientific Research Applications

Organic Synthesis and Catalysis

A practical, economical, and scalable multi-gram synthesis of 1-vinylcyclopropyl 4-methylbenzenesulfonate was described, highlighting its importance for the rapid and economical synthesis of alkylidenecyclopropanes. This provides access to a variety of alicyclic systems via metal-catalyzed higher-order carbocyclization and cycloisomerization reactions, showcasing its potential in organic synthesis and catalysis (Ojo et al., 2014).

Drug Discovery

In the realm of drug discovery, a tetracyclic quinoxaline derivative exhibited potent binding affinities to serotonin 5-HT(2A) and dopamine D2 receptors. This multifunctional drug candidate, showing good antipsychotic efficacy in vivo, underscores the potential of benzenesulfonate derivatives in developing treatments for neuropsychiatric and neurological disorders (Li et al., 2014).

Materials Science

The study of 1-methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium crystals with various counter anions, including p-toluenesulfonate, revealed their excellent second-order nonlinear optical (NLO) properties. Research on property variation caused by anion exchange in these materials provides insights into new compounds with large NLO properties and easy crystal-growing ability, highlighting the importance of benzenesulfonate derivatives in materials science (Ogawa et al., 2008).

Antibacterial Agents

Synthetic N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides were identified as potent antibacterial agents. This research effort involved structural elucidation and screening for antibacterial potential against various bacterial strains, showcasing the application of benzenesulfonate derivatives in developing new antibacterial drugs (Abbasi et al., 2015).

properties

IUPAC Name

[(1R,2S)-2-phenylcyclopentyl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3S/c1-14-10-12-16(13-11-14)22(19,20)21-18-9-5-8-17(18)15-6-3-2-4-7-15/h2-4,6-7,10-13,17-18H,5,8-9H2,1H3/t17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVUYDDHWKAZPN-ZWKOTPCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCCC2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CCC[C@H]2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901172649
Record name Cyclopentanol, 2-phenyl-, 4-methylbenzenesulfonate, (1R,2S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901172649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rac-(1r,2s)-2-phenylcyclopentyl 4-methylbenzene-1-sulfonate

CAS RN

2371-92-8
Record name Cyclopentanol, 2-phenyl-, 4-methylbenzenesulfonate, (1R,2S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2371-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentanol, 2-phenyl-, 4-methylbenzenesulfonate, (1R,2S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901172649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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